molecular formula C16H28N4O3S B13328078 6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide

6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide

Cat. No.: B13328078
M. Wt: 356.5 g/mol
InChI Key: JSOFSYNXGVGNKC-HUBLWGQQSA-N
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Description

6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide is a complex organic compound belonging to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, making it a part of the organoheterocyclic compounds .

Preparation Methods

The synthesis of 6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the attachment of the pentanamido and hexanamide groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through its biotin-like structure, modulating their activity and affecting various biochemical pathways . This interaction can lead to changes in cellular processes, such as metabolism and signal transduction .

Properties

Molecular Formula

C16H28N4O3S

Molecular Weight

356.5 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide

InChI

InChI=1S/C16H28N4O3S/c17-13(21)7-2-1-5-9-18-14(22)8-4-3-6-12-15-11(10-24-12)19-16(23)20-15/h11-12,15H,1-10H2,(H2,17,21)(H,18,22)(H2,19,20,23)/t11-,12-,15-/m0/s1

InChI Key

JSOFSYNXGVGNKC-HUBLWGQQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)N)NC(=O)N2

Origin of Product

United States

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